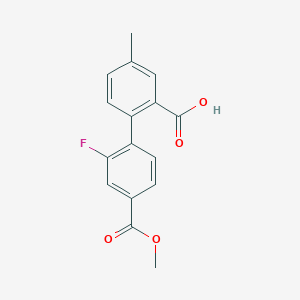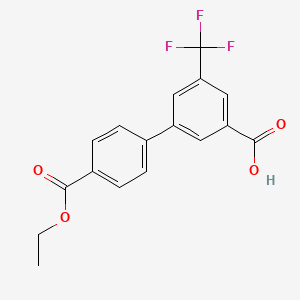
2-(2-Fluoro-4-methoxycarbonylphenyl)-5-methylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluoro-4-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% (also known as FMCPB) is a newly developed compound with a wide range of potential applications in the field of scientific research. It is a white, crystalline solid that is soluble in organic solvents, such as methanol, ethanol, and DMSO. FMCPB is a fluorinated compound, meaning it contains a fluorine atom in its structure, which makes it a useful tool for researchers due to its unique properties. This compound has been studied for its potential applications in organic synthesis, drug discovery, and biochemistry.
科学研究应用
FMCPB has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as amino acids, peptides, and other molecules. It has also been used in the synthesis of drugs, such as antifungal agents, and has been studied for its potential use in the treatment of cancer. Additionally, FMCPB has been used to study the mechanism of action of various proteins and enzymes, and has been used in the synthesis of fluorescent probes for imaging and biochemistry applications.
作用机制
The mechanism of action of FMCPB is not fully understood, but it is believed to be related to its ability to interact with proteins and enzymes. It is thought that FMCPB binds to proteins and enzymes, which can alter their structure and activity. This can result in changes in the activity of these proteins and enzymes, which can lead to changes in the biochemical and physiological processes that they regulate.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMCPB are not fully understood, but it is believed to have a wide range of effects. It has been shown to have an inhibitory effect on the activity of certain enzymes, such as proteases and lipases, which can lead to changes in the metabolism of cells. Additionally, FMCPB has been shown to alter the expression of certain genes, which can lead to changes in the expression of proteins and enzymes. Finally, FMCPB has been shown to have an anti-inflammatory effect, which could potentially be useful in the treatment of certain diseases.
实验室实验的优点和局限性
FMCPB has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be stored for long periods of time without degradation. Additionally, it is relatively non-toxic and has a low melting point, which makes it easier to work with. However, FMCPB also has some limitations, such as its low solubility in water and its propensity to form complexes with other molecules.
未来方向
The potential applications of FMCPB are still being explored. One possible future direction is its use as a reagent in the synthesis of new drugs. Additionally, it could be used to study the mechanism of action of various proteins and enzymes, and to develop new fluorescent probes for imaging and biochemistry applications. Finally, it could be used to develop new therapeutic agents for the treatment of disease, such as cancer and inflammation.
合成方法
FMCPB can be synthesized through a variety of methods. One of the most commonly used methods involves the reaction of 4-methoxybenzaldehyde with 2-fluoro-4-methoxycarbonylphenyl bromide in the presence of a strong base, such as potassium carbonate. The reaction proceeds via a nucleophilic substitution reaction, which produces the desired product. This method is relatively simple and efficient, and can be used to synthesize FMCPB in high yields.
属性
IUPAC Name |
2-(2-fluoro-4-methoxycarbonylphenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c1-9-3-5-11(13(7-9)15(18)19)12-6-4-10(8-14(12)17)16(20)21-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBFOPZKYDZZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691425 |
Source


|
| Record name | 2'-Fluoro-4'-(methoxycarbonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261993-23-0 |
Source


|
| Record name | 2'-Fluoro-4'-(methoxycarbonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














